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Compound of Interest

4-tert-Butoxymethylphenylboronic
Compound Name: d
aci

Cat. No.: B1274041

For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1024017-53-5

This technical guide provides a comprehensive overview of 4-tert-
Butoxymethylphenylboronic acid, a valuable building block in organic synthesis, particularly
relevant to drug discovery and development. This document details its chemical and physical
properties, a plausible synthetic route, its primary applications, and a generalized role in
modulating signaling pathways.

Compound Identification and Properties

4-tert-Butoxymethylphenylboronic acid is an organoboron compound characterized by a
phenylboronic acid scaffold substituted with a tert-butoxymethyl group. This substitution imparts
specific steric and electronic properties that are beneficial in various chemical transformations.
It is crucial to distinguish this compound from the similarly named 4-tert-Butylphenylboronic
acid (CAS: 123324-71-0), which has a different chemical structure and properties.

Table 1: Physicochemical Properties of 4-tert-Butoxymethylphenylboronic Acid
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Property Value

CAS Number 1024017-53-5

Molecular Formula C11H17BOs

Molecular Weight 208.06 g/mol

Appearance Solid

Boiling Point 325.5 + 44.0 °C (Predicted)[1]

Density 1.06 + 0.1 g/cm3 (Predicted)[1]

pKa 8.54 + 0.16 (Predicted)[1]

Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Synthesis of 4-tert-Butoxymethylphenylboronic Acid

A specific, detailed experimental protocol for the synthesis of 4-tert-
Butoxymethylphenylboronic acid is not readily available in the public domain. However, a
plausible and commonly employed method for the synthesis of arylboronic acids involves the
reaction of a corresponding aryl halide with an organolithium reagent followed by quenching
with a trialkyl borate.

Proposed Synthetic Pathway:

The synthesis would likely start from 1-bromo-4-(tert-butoxymethyl)benzene. This starting
material can be prepared via the Williamson ether synthesis from 4-bromobenzyl alcohol and
tert-butanol. The subsequent steps to the desired boronic acid are outlined below.
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Caption: Proposed synthesis of 4-tert-Butoxymethylphenylboronic acid.

Experimental Protocol (Generalized):

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/product/b1274041?utm_src=pdf-body-img
https://www.benchchem.com/product/b1274041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert
atmosphere (e.g., argon), add magnesium turnings. Add a solution of 1-bromo-4-(tert-
butoxymethyl)benzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

o Borylation: Cool the resulting Grignard reagent to -78°C. Add a solution of triisopropyl borate
in anhydrous THF dropwise, maintaining the low temperature.

o Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature
and stir for several hours. Quench the reaction by the slow addition of an aqueous acid
solution (e.g., 1 M HCI).

o Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl
ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous
magnesium sulfate, and concentrate under reduced pressure. The crude product can be
purified by recrystallization or column chromatography.

Applications in Organic Synthesis: The Suzuki-
Miyaura Coupling

The primary application of 4-tert-Butoxymethylphenylboronic acid in drug development and
organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-
coupling reactions.[2] This reaction is a powerful method for the formation of carbon-carbon
bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are
common motifs in pharmaceutically active molecules.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (Generalized for Suzuki-Miyaura Coupling):

¢ Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), 4-tert-
Butoxymethylphenylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPhs)s, 1-5
mol%), and a base (e.g., K2COs, Na2COs, Cs2COs3, 2-3 eq.).

» Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.qg.,
toluene, dioxane, or DMF) and water.

» Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen)
through the solution for 15-30 minutes to remove oxygen, which can deactivate the
palladium catalyst.

o Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the
reaction progress by TLC or LC-MS.

e Work-up and Purification: Upon completion, cool the reaction to room temperature and add
water. Extract the product with an organic solvent. Wash the combined organic layers with
brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product
by flash column chromatography.
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Role in Modulating Signaling Pathways

While specific studies detailing the interaction of 4-tert-Butoxymethylphenylboronic acid with
biological targets are not widely published, arylboronic acids, in general, are known to act as
enzyme inhibitors.[3] The boronic acid moiety can form a reversible covalent bond with the
hydroxyl group of serine residues in the active site of certain enzymes, particularly serine
proteases.[4] This interaction can lead to the inhibition of the enzyme's catalytic activity.

Many signaling pathways are regulated by proteases, and their inhibition can have significant
therapeutic effects. For instance, the inhibition of proteases involved in cancer cell migration

and proliferation is a key strategy in oncology drug development.[5]
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Caption: Generalized inhibition of a serine protease by an arylboronic acid.

This diagram illustrates a generalized mechanism where an arylboronic acid, such as 4-tert-
Butoxymethylphenylboronic acid, can inhibit a serine protease. By blocking the active site,
the inhibitor prevents the cleavage of the natural substrate, thereby interrupting the
downstream signaling pathway. This mode of action is relevant for the development of
therapeutics for a variety of diseases, including cancer and inflammatory disorders.[3][5]
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Safety and Handling

4-tert-Butoxymethylphenylboronic acid should be handled in a well-ventilated area by
personnel wearing appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS)
provided by the supplier.

This technical guide is intended to provide a summary of the available information on 4-tert-
Butoxymethylphenylboronic acid for research and development purposes. For specific
applications, further optimization of the described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1274041?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

